![molecular formula C12H16N2O B1593348 3-(4-Methylpiperazin-1-yl)benzaldehyde CAS No. 628325-62-2](/img/structure/B1593348.png)
3-(4-Methylpiperazin-1-yl)benzaldehyde
Overview
Description
“3-(4-Methylpiperazin-1-yl)benzaldehyde” is a chemical compound that has been a subject of research in various fields including medicinal chemistry, nanotechnology, and material science. It has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The InChI code for “3-(4-Methylpiperazin-1-yl)benzaldehyde” is 1S/C12H16N2O/c1-13-6-8-14(9-7-13)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Antifungal Applications
3-(4-Methylpiperazin-1-yl)benzaldehyde: has been utilized in the synthesis of cinnoline derivatives that exhibit potential antifungal properties . These compounds are synthesized through intramolecular cyclization and have shown effectiveness against fungal pathogens, which could lead to new treatments for fungal infections.
Anti-inflammatory and Analgesic Research
This compound has been studied for its anti-inflammatory and analgesic effects. In one study, a derivative of 3-(4-Methylpiperazin-1-yl)benzaldehyde demonstrated significant reduction in pain and inflammation in animal models . This suggests its potential use in developing new anti-inflammatory drugs.
Antitumor Activity
Cinnoline derivatives synthesized from 3-(4-Methylpiperazin-1-yl)benzaldehyde have been evaluated for their antitumor activities. These compounds have shown promise in inhibiting the growth of cancer cells, indicating potential applications in cancer research and therapy .
Antibacterial Research
The antibacterial properties of cinnoline derivatives also extend to those synthesized from 3-(4-Methylpiperazin-1-yl)benzaldehyde . Research indicates that these compounds can be effective against a variety of bacterial strains, which could be beneficial in the development of new antibiotics .
Chemical Synthesis and Drug Development
3-(4-Methylpiperazin-1-yl)benzaldehyde: is used as a building block in chemical synthesis, particularly in the pharmaceutical industry. It serves as a precursor in the synthesis of various compounds with potential therapeutic applications .
Proteomics Research
In proteomics, this compound is used as a specialty product for research applications. Its derivatives can interact with proteins and enzymes, providing insights into protein function and interaction .
Neuropharmacological Research
Given its structural similarity to known neuroactive compounds, 3-(4-Methylpiperazin-1-yl)benzaldehyde may be used in the synthesis of molecules that target neural receptors, contributing to research in neuropharmacology .
Agrochemical Research
Derivatives of 3-(4-Methylpiperazin-1-yl)benzaldehyde have been mentioned in the context of agrochemical research. They could potentially be used in the development of new pesticides or herbicides, offering a way to manage crop diseases and pests .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFMHOZQXAHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649917 | |
Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
628325-62-2 | |
Record name | 3-(4-Methyl-1-piperazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628325-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.